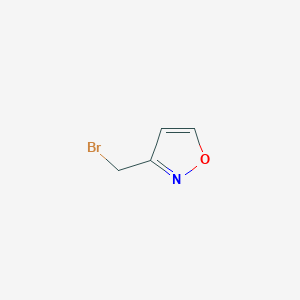

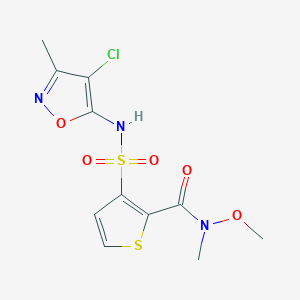

![molecular formula C12H13NO3 B1599692 2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione CAS No. 545376-10-1](/img/structure/B1599692.png)

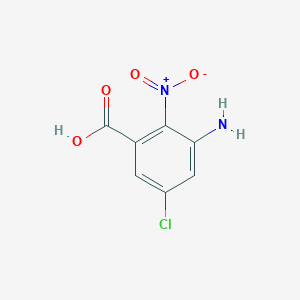

2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione

Overview

Description

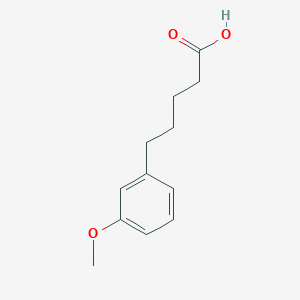

“2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound . It has a molecular weight of 219.24 . The compound appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their connectivity. Physical and Chemical Properties Analysis

This compound has a molecular weight of 219.24 . It appears as a white to yellow solid . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.Scientific Research Applications

Synthesis and Molecular Structure

Research has explored the synthesis and molecular structure of related N-aminoimides, highlighting the significant role of voluminous hydrocarbon parts in facilitating orthogonal electrostatic interactions. This underscores the potential of such compounds in material science for developing materials with specific electrical properties (Struga et al., 2007).

Chemical Derivatives and Biological Evaluation

Further studies have developed new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, showcasing methods for their synthesis and opening avenues for the creation of compounds with potential biological activities. The exploration of amino and triazole derivatives suggests these structures could be pivotal in pharmaceutical research (Tan et al., 2016).

Antitumor Potential

Research into 2-hydroxy-1H-isoindolediones has identified a series of derivatives with potent antitumor properties, highlighting the importance of electronic and lipophilic parameters in enhancing cytostatic activity. This work suggests significant potential for these compounds in cancer treatment (Chan et al., 1987).

Development of Polysubstituted Analogs

The synthesis of new polysubstituted isoindole-1,3-diones opens the door to further chemical modifications and the exploration of their properties, including potential pharmaceutical applications. The creation of epoxide and tricyclic derivatives further enriches the chemical space for drug discovery (Tan et al., 2014).

Photophysical Properties for Fluorescent Applications

The study of excited-state intramolecular proton transfer chromophores based on isoindole structures reveals their promising photophysical behavior, offering applications in fluorescent labeling and sensing technologies. Their thermal stability and sensitivity to solvent polarity are particularly noteworthy for designing responsive materials (Deshmukh & Sekar, 2015).

Anticancer Activity and SAR Analysis

Novel isoindole-1,3(2H)-dione compounds containing various functional groups have been synthesized and tested for anticancer activity, demonstrating the impact of substituents on biological activity. This research provides a foundation for the development of new chemotherapeutic agents (Tan et al., 2020).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with some being covalent and others non-covalent, depending on the specific biomolecule involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic processes by affecting the activity of key enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth . At higher doses, it can have toxic or adverse effects, potentially leading to cell death or tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes.

Properties

IUPAC Name |

2-[(2S)-4-hydroxybutan-2-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAMSKDRWYAMGF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471739 | |

| Record name | 2-[(1S)-3-HYDROXY-1-METHYLPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545376-10-1 | |

| Record name | 2-[(1S)-3-HYDROXY-1-METHYLPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

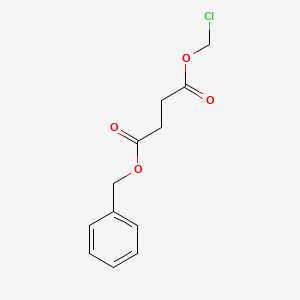

![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)